2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic heterocyclic compound featuring a fused triazolopyridazine core. This scaffold is substituted at position 6 with a tert-butylsulfanyl group and at position 2 with an N-[2-(trifluoromethyl)phenyl]acetamide moiety.
The triazolopyridazine system is known to interact with ATP-binding pockets in kinases, while the acetamide side chain may enhance solubility and target specificity.
Properties
IUPAC Name |
2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5O2S/c1-17(2,3)29-15-9-8-13-23-25(16(28)26(13)24-15)10-14(27)22-12-7-5-4-6-11(12)18(19,20)21/h4-9H,10H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFICXOWJXGJKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NN2C(=NN(C2=O)CC(=O)NC3=CC=CC=C3C(F)(F)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Specific synthetic routes and reaction conditions are detailed in various chemical literature sources . Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the triazolo-pyridazinyl core can be reduced to form alcohols.
Substitution: The trifluoromethylphenylacetamide moiety can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Key Structural Differences
The compound shares structural homology with other triazolopyridazine derivatives. A notable analog is 2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (CAS 877634-23-6) . Below is a comparative analysis:
Functional Implications
- tert-butylsulfanyl vs. In contrast, the 4-methylphenyl group in the analog may favor π-π stacking interactions in hydrophobic binding pockets .
- Trifluoromethylphenyl Acetamide vs. Sulfanylacetamide : The trifluoromethyl group’s strong electron-withdrawing effect could increase binding affinity to targets like kinases, where dipole interactions are critical. The sulfanylacetamide in the analog may reduce polarity, affecting membrane permeability .
Biological Activity
The compound 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule featuring a triazole and pyridazine ring system. Its unique structure suggests potential biological activity across various therapeutic areas, particularly in medicinal chemistry.
- Molecular Formula : C20H25N5O2S
- Molecular Weight : Approximately 405.9 g/mol
- Structural Features : The compound includes a tert-butylsulfanyl group and an oxo group, which contribute to its chemical reactivity and potential biological interactions.
Biological Activity Overview
While specific data on the biological activity of this compound is limited, the structural characteristics indicate a range of potential pharmacological applications:
- Antitubercular Activity : The compound has been noted for its structural features that suggest antitubercular potential, as seen in similar heterocyclic compounds.
- Anti-inflammatory Properties : Preliminary studies indicate that compounds within this class may exhibit anti-inflammatory effects, making them candidates for further investigation in inflammatory diseases.
- Anticancer Potential : The unique arrangement of functional groups may also confer anticancer properties. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of triazolo-pyridazine derivatives is often influenced by their substituents:
- Tert-butylsulfanyl Group : This moiety enhances lipophilicity and may improve cellular uptake.
- Trifluoromethyl Phenyl Group : Known to increase metabolic stability and modulate biological activity.
Case Studies and Experimental Data
A study focusing on related triazole derivatives demonstrated significant insecticidal activity, suggesting that compounds with similar frameworks could also exhibit bioactivity against various pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
